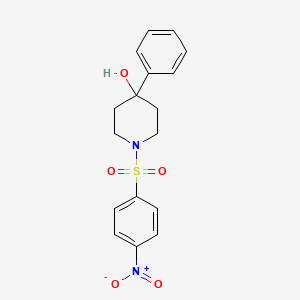
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールは、ピペリジン環にフェニル基とニトロベンゼンスルホニル基が置換された複雑な有機化合物です。
準備方法
合成ルートと反応条件
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールの合成は、通常、4-ニトロベンゼンスルホニルクロリドと4-フェニルピペリジン-4-オールの反応を伴います。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応条件には、ジクロロメタンやテトラヒドロフランなどの溶媒が含まれることが多く、反応は通常室温で行われます .
工業的生産方法
この化合物の工業的生産方法は、公開されている情報ではあまり詳しく記載されていません。一般的なアプローチとしては、ラボ規模の合成方法を拡大し、収率を高めるための反応条件を最適化し、再結晶やクロマトグラフィーなどの様々な精製技術によって最終生成物の純度を確保することが挙げられます。
化学反応の分析
反応の種類
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールは、次のようないくつかの種類の化学反応を起こす可能性があります。
酸化: ニトロ基は、適切な条件下でアミン基に還元することができます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元することができます。
置換: スルホニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応に用いることができます。
主な生成物
酸化: 主な生成物は、酸化されたニトロ基を持つ化合物となります。
還元: 主な生成物は、ニトロ基がアミン基に置換された化合物となります。
置換: 主な生成物は、反応で使用される求核剤によって異なります。
科学研究への応用
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールは、科学研究で様々な用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素阻害やタンパク質-リガンド相互作用の研究に使用することができます。
科学的研究の応用
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
作用機序
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールの作用機序は、十分に解明されていません。類似構造を持つ化合物は、しばしば特定の酵素や受容体に結合してその活性を阻害することで作用します。 ニトロベンゼンスルホニル基は、酵素の活性部位と強い相互作用を形成し、その機能を阻害することがあります .
類似化合物の比較
類似化合物
4-ニトロベンゼンスルホニルクロリド: 様々な有機化合物の合成における中間体として使用されます。
4-フェニルピペリジン: ニトロベンゼンスルホニル基を持たない、より単純な類似体です。
4-ニトロベンゼン-1-スルホニルクロリド: 有機合成で使用される別の関連化合物です
独自性
1-(4-ニトロベンゼン-1-スルホニル)-4-フェニルピペリジン-4-オールは、ピペリジン環にニトロベンゼンスルホニル基とフェニル基の両方が存在するため、独自性があります。
類似化合物との比較
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Phenylpiperidine: A simpler analog without the nitrobenzene sulfonyl group.
4-Nitrobenzene-1-sulfonyl chloride: Another related compound used in organic synthesis
Uniqueness
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is unique due to the presence of both a nitrobenzene sulfonyl group and a phenyl group on the piperidine ring
生物活性
1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4S, with a molecular weight of approximately 348.42 g/mol. The compound features a piperidine ring substituted with a nitrobenzene sulfonyl group and a phenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds containing the piperidine structure, such as this compound, exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. Compounds bearing similar functional groups have been reported to exhibit strong AChE inhibition with IC50 values indicating their potency .
Case Studies
- Anticancer Activity : A study involving derivatives of piperidine reported that certain compounds exhibited anticancer properties by inhibiting tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways .
- Diuretic and Hypoglycemic Effects : Some derivatives have shown promise in managing blood glucose levels and promoting diuresis, suggesting their potential role in diabetes management and fluid retention conditions .
Table 2: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The sulfonamide moiety may enhance binding affinity to target receptors or enzymes.
- Inhibition of Enzymatic Activity : By mimicking substrate structures, the compound can inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : The lipophilic nature of the phenyl groups may facilitate cellular penetration, enhancing bioavailability.
特性
CAS番号 |
920527-53-3 |
|---|---|
分子式 |
C17H18N2O5S |
分子量 |
362.4 g/mol |
IUPAC名 |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2 |
InChIキー |
VHESMLHXIWMGTR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















